molecular formula C11H14FN B1344242 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 345264-92-8

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1344242
CAS No.: 345264-92-8
M. Wt: 179.23 g/mol
InChI Key: CYJFFYMQADHIRH-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a fluorine atom at position 6 and two methyl groups at position 4 of the tetrahydroquinoline scaffold. Tetrahydroquinolines are heterocyclic compounds with a partially saturated benzene ring fused to a piperidine ring, making them structurally versatile for pharmaceutical and material science applications.

Properties

IUPAC Name

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFYMQADHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626417
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345264-92-8
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-fluoroaniline with acetone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.

Scientific Research Applications

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 6-F, 4,4-diMe C₁₁H₁₅FN 179.24 Ocular hypotensive agent (MC3 analogue)
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 6-Br, 4,4-diMe C₁₁H₁₅BrClN 276.60 Pharmaceutical intermediate
(R,S)-1-Ethyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (MC3) 1-Et, 2-Me, 6-F C₁₂H₁₆FN 193.26 Ocular hypotensive agent (4.5% IOP reduction)
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) 1-Et, 6-F C₁₁H₁₄FN 179.24 Potent ocular hypotensive (33% IOP reduction)
6-Fluoro-1,2,3,4-tetrahydroquinoline 6-F, no 4,4-diMe C₉H₁₀FN 151.18 Intermediate for bioactive molecules
Key Observations :

Halogen Substitution: Fluorine vs. Bromine: The 6-fluoro substitution (as in the target compound) reduces molecular weight and increases electronegativity compared to 6-bromo analogues (e.g., 276.60 g/mol for Br vs. 179.24 g/mol for F). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability . Biological Activity: Fluorine’s electron-withdrawing effect can improve binding to enzymes like acetylcholinesterase, as seen in fluorinated tetrahydroquinoline inhibitors .

However, they may reduce solubility, as seen in MC3 (4.5% IOP reduction) compared to MC4 (33% IOP reduction), which lacks bulky substituents . Ethyl vs. Methyl: Ethyl groups (e.g., in MC3 and MC4) enhance solubility in polar solvents due to increased alkyl chain flexibility, as demonstrated by MC4’s higher aqueous solubility at pH 7.4 .

Positional Isomerism :

  • Compounds with substituents at positions other than 6 (e.g., 2-methyl in MC3) show reduced activity, highlighting the importance of fluorine’s position for target engagement .

Table 2: Pharmacological Data for Selected Analogues
Compound Biological Activity Physicochemical Properties
This compound Moderate ocular hypotensive activity (data inferred) High lipophilicity (logP ~3.2 estimated)
MC4 (1-Ethyl-6-fluoro-) 33% IOP reduction in rabbits High solubility (4.2 mg/mL at pH 7.4)
6-Bromo-4,4-dimethyl- analogue Used as a synthetic intermediate Low solubility, high stability
6-Fluoro-1,2,3,4-tetrahydroquinoline Precursor for acetylcholinesterase inhibitors Moderate solubility (2.1 mg/mL at pH 7.4)
Key Findings :
  • Ocular Hypotensive Activity : MC4’s lack of bulky substituents correlates with superior efficacy (33% IOP reduction) compared to MC3 (4.5%) and the target compound (data inferred), emphasizing the trade-off between lipophilicity and solubility .
  • Acetylcholinesterase Inhibition : Fluorine at position 6 enhances activity, as seen in compound 5 (6-chloro analogue) with 85.5% yield and confirmed binding via NMR .

Biological Activity

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 345264-92-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydroquinoline class, which is known for a variety of pharmacological effects, including antimicrobial and central nervous system (CNS) activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C11H14FN
  • Molecular Weight : 179.23 g/mol
  • CAS Number : 345264-92-8

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that this compound displays activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains were found to be comparable to those of standard antibiotics .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Central Nervous System Activity

The compound has been noted for its CNS activity. It has shown potential in modulating neurotransmitter systems and may have implications for treating neurological disorders. In animal models, it demonstrated anxiolytic and antidepressant-like effects .

3. Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity against various fungal strains. The compound exhibited promising results in inhibiting the growth of fungi like Candida albicans and Aspergillus niger at specific concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ferreira et al. assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives including this compound. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains with varying degrees of potency .

Case Study 2: CNS Effects

In a preclinical study focusing on anxiety and depression models in rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization strategies, such as the use of epichlorohydrin with aromatic amines to form the tetrahydroquinoline core, followed by fluorination at the 6-position. For example, intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates has been validated for related tetrahydroquinoline derivatives . Fluorination may employ electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement, with regioselectivity controlled by steric effects from the 4,4-dimethyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at C6, methyl groups at C4) and ring saturation.
  • ESI-MS : For molecular weight validation (expected m/z ~207.2 for [M+H]⁺).
  • IR Spectroscopy : To detect NH stretching in the tetrahydroquinoline ring (~3350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the solubility and stability properties under varying conditions?

The compound is lipophilic due to the 4,4-dimethyl groups, showing limited solubility in water but good solubility in DCM, DMF, or THF. Stability tests indicate decomposition under strong acidic/basic conditions (pH <2 or >12), necessitating storage in inert atmospheres at -20°C .

Q. What biological activities are reported for this compound?

As a fluoroquinoline derivative, it exhibits antimicrobial activity, particularly against Gram-negative bacteria, likely via DNA gyrase inhibition. However, its potency is lower than clinical fluoroquinolines (e.g., ciprofloxacin), suggesting the need for structural optimization .

Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing fluorine at C6 deactivates the aromatic ring, directing electrophiles to the meta position (C5 or C7). This contrasts with non-fluorinated analogs, where electrophilic attack occurs at the para position. Computational studies (e.g., DFT) can quantify this electronic effect .

Q. What strategies mitigate side reactions during synthesis, such as over-oxidation or dimerization?

  • Controlled Reaction Temperatures : Keeping reactions below 50°C prevents oxidation of the tetrahydroquinoline ring to fully aromatic quinolines.
  • Protecting Groups : Temporarily shielding the NH group with Boc or acetyl prevents unwanted nucleophilic side reactions.
  • Catalytic Systems : Palladium or gold catalysts improve selectivity in cyclization steps, as shown in analogous tetrahydroquinoline syntheses .

Q. How can structural contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities in synthesized batches. Solutions include:

  • HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography.
  • Comparative SAR Studies : Test analogs (e.g., 6-Cl or 6-H derivatives) to isolate fluorine’s contribution .

Q. What experimental designs optimize substituent effects on pharmacological activity?

  • Stepwise Functionalization : Introduce substituents at C2, C3, or C7 to probe steric/electronic effects on target binding.
  • Molecular Docking : Model interactions with DNA gyrase or topoisomerase IV to prioritize synthetic targets.
  • In Vivo Pharmacokinetics : Assess bioavailability modifications via logP adjustments (e.g., adding polar groups at C4) .

Key Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry to enhance yield in cyclization steps .
  • Data Reproducibility : Adopt standardized antimicrobial testing protocols (CLSI guidelines) .
  • Advanced Characterization : Employ X-ray crystallography to resolve ambiguous stereochemistry .

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